

Amidepin (Amlodipine) as a Molecular Probe: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepin, more commonly known as Amlodipine, is a long-acting calcium channel blocker widely utilized in the management of hypertension and coronary artery disease.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[1] Beyond its therapeutic applications, the unique pharmacological properties of amlodipine lend themselves to its use as a molecular probe for investigating cellular signaling pathways and ion channel function. This document provides detailed application notes and protocols for utilizing amlodipine as a molecular probe in research settings.

Mechanism of Action

Amlodipine is a dihydropyridine calcium channel antagonist that selectively inhibits the influx of calcium ions across cell membranes.[2] It exhibits a greater effect on vascular smooth muscle cells than on cardiac muscle cells.[1] The binding of amlodipine to L-type calcium channels is slow to reach equilibrium and dissociates slowly, contributing to its long duration of action.[3] Studies have shown that amlodipine's effects are not solely limited to calcium channel blockade. It has been demonstrated to modulate other signaling pathways, including the PI3K/Akt and JAK/STAT pathways, and influence gene expression, such as that of p21(Waf1/Cip1).[4][5][6]



Data Presentation Quantitative Data Summary



Parameter	Value	Cell/System	Reference
Binding Affinity (KD)			
(-)-[3H]amlodipine	1.64 ± 0.17 nM	Rat cardiac membranes	[3]
(-)-[3H]amlodipine	1.68 ± 0.12 nM	Rat cardiac membranes	[7]
Maximum Binding Capacity (Bmax)			
(-)-[3H]amlodipine	0.45 ± 0.08 pmol/mg protein	Rat cardiac membranes	[3]
(-)-[3H]amlodipine	0.34 ± 0.08 pmol/mg protein	Rat cardiac membranes	[7]
IC50 Values			
(-) amlodipine	9.20 ± 5.56 nM	Rat cardiac membranes (inhibition of (-)-[3H]amlodipine binding)	[7]
(-) D600	6.58 ± 6.57 nM	Rat cardiac membranes (inhibition of (-)-[3H]amlodipine binding)	[7]
(+) PN 200-110	60 ± 10 nM	Rat cardiac membranes (partial inhibition of (-)- [3H]amlodipine binding)	[7]
(-) Bay K 8644	160 ± 20 nM	Rat cardiac membranes (partial inhibition of (-)- [3H]amlodipine binding)	[7]



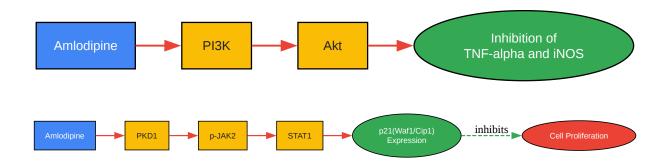
(+) D600	250 ± 40 nM	Rat cardiac membranes (partial inhibition of (-)- [3H]amlodipine binding)	[7]
d-cis diltiazem	200 ± 30 nM	Rat cardiac membranes (partial inhibition of (-)- [3H]amlodipine binding)	[7]
R-amlodipine	Stronger inhibitor	Human liver microsomes (CYP3A)	[8]
S-amlodipine	Weaker inhibitor	Human liver microsomes (CYP3A)	[8]

Signaling Pathways

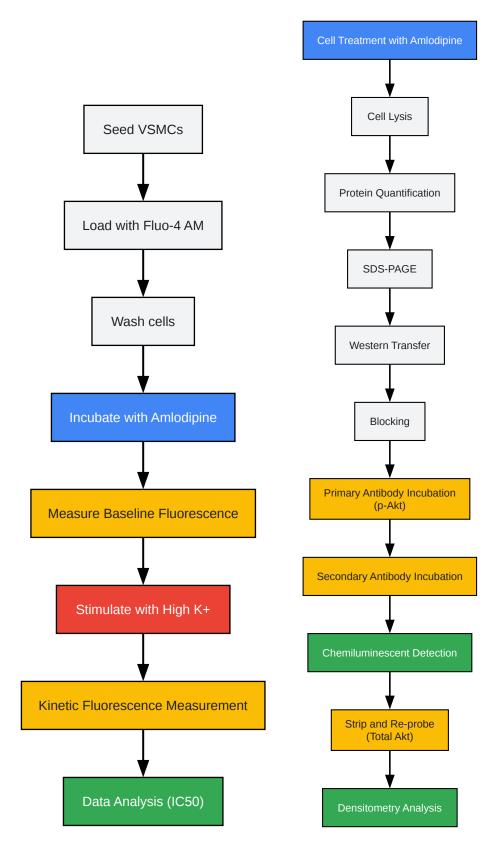
Amlodipine has been shown to influence multiple intracellular signaling pathways beyond its primary role as a calcium channel blocker.

PI3K/Akt Signaling Pathway

Amlodipine can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[4] This activation can lead to downstream effects such as the inhibition of TNF-alpha and iNOS expression.[4]







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